1-(4-chlorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(4-Chlorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a carboxamide-linked 2-methyl-5-nitrophenyl moiety at position 2.
The molecule’s design incorporates electron-withdrawing groups (e.g., nitro, chloro) that may enhance binding affinity to target proteins, as seen in related compounds . Its molecular weight (~418–420 g/mol) and polar substituents suggest moderate solubility, though experimental data are required for confirmation.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-4-9-16(24(27)28)11-18(13)22-19(25)17-3-2-10-23(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLRNGLFTPEENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity: Sulfonamide Derivatives
Compounds such as 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) and 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (18) () share structural motifs with the target compound, including chloro-substituted aromatic rings and oxo-dihydropyridine-like cores. These derivatives exhibit potent antimicrobial activity, likely due to sulfonamide groups enhancing interaction with bacterial dihydropteroate synthase .
Anticancer Activity: Dihydropyridine Carboxamides
4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (9) and Compound 18 () show moderate cytotoxicity against MCF-7 and HCT116 cancer cell lines (IC₅₀ = 35–90 μg/mL). These compounds outperform the target molecule’s structural analogs in solubility and tumor penetration, attributed to their sulfonamide and isoxazole groups. However, they remain less potent than 5-fluorouracil (5-FU), a standard chemotherapeutic agent .
The target compound’s nitro group may enhance DNA intercalation or kinase inhibition, as seen in BMS-777607 (), a dihydropyridine carboxamide derivative with selective Met kinase inhibition (IC₅₀ = 3.9 nM). BMS-777607’s ethoxy and fluorophenyl substituents optimize hydrophobic interactions, suggesting that the target compound’s 4-chlorobenzyl group could mimic this behavior .
Kinase Inhibitors: Ripretinib and Related Derivatives
Ripretinib (), a dihydropyridine-based kinase inhibitor, shares a 2-oxo-1,2-dihydropyridine core with the target compound. Ripretinib’s bromo and fluorophenyl substituents confer selectivity for KIT and PDGFRα kinases, highlighting the importance of halogen placement in target engagement . The target compound’s 2-methyl-5-nitrophenyl group may similarly influence kinase selectivity, though its nitro group could introduce metabolic instability compared to ripretinib’s bromo-fluoro motif.
Structural and Pharmacokinetic Considerations
- Electron-Withdrawing Groups : The nitro and chloro substituents in the target compound may improve binding to enzymes or DNA but could increase metabolic clearance compared to methyl or ethyl groups in analogs like BMS-777607 .
- Solubility : Sulfonamide derivatives (e.g., Compounds 9, 11, 18) exhibit higher aqueous solubility than carboxamide-based compounds due to sulfonamide’s ionizable nature . The target compound’s solubility profile remains unverified.
- Toxicity : Carboxamide derivatives generally show lower cytotoxicity than sulfonamides, as seen in the reduced off-target effects of BMS-777607 compared to sulfonamide-based antimicrobials .
Q & A
Q. What synthetic strategies enable the design of analogs with reduced toxicity profiles?
- Methodological Answer : Bioisosteric replacement (e.g., substituting nitro with trifluoromethyl) reduces mutagenic potential. Metabolite identification (via liver microsomes) guides structural modifications. Toxicity screening in zebrafish embryos (LC₅₀ > 100 µM) prioritizes candidates .
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